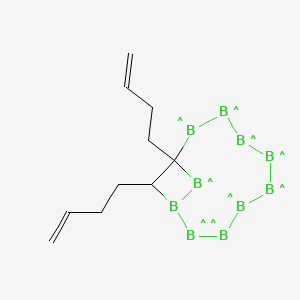

1,2-Bis(3-butenyl)carborane

Description

BenchChem offers high-quality 1,2-Bis(3-butenyl)carborane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(3-butenyl)carborane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C10H15B10/c1-3-5-7-9-10(8-6-4-2)11-13-14-15-16-17-18-19-20(9)12-10/h3-4,9H,1-2,5-8H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQCVFHRGHJYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2([B]B(C2CCC=C)[B][B][B]1)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15B10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,2-Bis(3-butenyl)carborane chemical structure and properties

This technical guide details the synthesis, structural properties, and functional applications of 1,2-Bis(3-butenyl)-1,2-dicarba-closo-dodecaborane(12) (referred to herein as 1,2-Bis(3-butenyl)-o-carborane ).

This molecule represents a critical intersection between organoboron chemistry and polymer science. By tethering reactive terminal olefinic chains to the electron-deficient, thermally stable carborane cage, researchers gain access to a versatile monomer for Acyclic Diene Metathesis (ADMET) polymerization, Ring-Closing Metathesis (RCM) , and the development of high-performance boron carbide ceramics.

Synthesis, Characterization, and Functional Utility in Advanced Materials

Chemical Architecture & Structural Analysis

The core of 1,2-bis(3-butenyl)-o-carborane is the ortho-carborane cage (

Molecular Specifications

-

IUPAC Name: 1,2-bis(but-3-en-1-yl)-1,2-dicarba-closo-dodecaborane(12)

-

Molecular Formula:

-

Molecular Weight: ~256.4 g/mol (natural abundance boron)

-

Geometry: Distorted Icosahedron with

symmetry (idealized). -

Key Structural Feature: Two flexible 3-butenyl chains (

) attached to the adjacent carbon atoms (C1 and C2) of the cage.

Structural Significance

The "3-butenyl" linker length (4 carbons) is strategically distinct from the more common "allyl" (3 carbons) derivatives.

-

Steric Relief: The extra methylene group reduces steric crowding near the cage, facilitating catalyst approach during metathesis reactions.

-

Ring Size Control: In RCM applications, the butenyl chains favor the formation of larger, more flexible ansa-bridges compared to allyl chains.

Synthesis & Production Protocols

Expert Insight: The synthesis relies on the high acidity of the C-H protons in o-carborane (

Reagents & Materials

-

Precursor: o-Carborane (sublimed grade).

-

Base: n-Butyllithium (2.5 M in hexanes).

-

Electrophile: 4-Bromo-1-butene (distilled).

-

Solvent: THF (distilled over Na/benzophenone) or Diethyl Ether.

-

Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Synthesis Protocol

-

Lithiation (Activation):

-

Dissolve o-carborane (1.0 eq) in dry THF at 0°C.

-

Dropwise add n-BuLi (2.2 eq). The solution typically turns slightly yellow.

-

Mechanistic Note: This forms 1,2-dilithio-o-carborane (

). -

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation.

-

-

Alkylation (Substitution):

-

Cool the reaction mixture back to 0°C.

-

Slowly add 4-bromo-1-butene (2.5 eq) to ensure excess electrophile.

-

Allow the mixture to warm to RT and reflux for 12–24 hours. The reflux is crucial to overcome the steric barrier of the second substitution at the C2 position.

-

-

Quenching & Workup:

-

Quench with saturated

(aq). -

Extract with Diethyl Ether (

). -

Wash combined organics with brine, dry over

, and concentrate -

Caution: Carboranes are volatile; avoid prolonged high-vacuum exposure if the product is an oil.

-

-

Purification:

-

Pass through a silica gel plug or perform column chromatography using Hexanes/DCM (95:5).

-

Result: Colorless viscous oil or low-melting white solid.

-

Visualization: Synthesis Pathway

Figure 1: Synthetic pathway for the dialkylation of o-carborane via lithiation.

Physicochemical Properties & Characterization

Trustworthiness in synthesis is verified by NMR. The disappearance of the C-H cage proton signal is the primary indicator of conversion.

Data Summary Table

| Property | Value / Characteristic | Notes |

| Physical State | Viscous Oil or Low-Melting Solid | Depends on purity and chain entanglement. |

| Solubility | Soluble in THF, DCM, Chloroform, Hexanes | Highly lipophilic. |

| Thermal Stability | Stable > 300°C (Cage Integrity) | Alkyl chains may degrade before cage. |

| -2 to -15 ppm (Broad multiplets) | Characteristic of closo-cage. | |

| Absent | Confirms full substitution at C1/C2. | |

| ~5.8 ppm (m, 1H), ~5.0 ppm (m, 2H) | Terminal vinyl protons. | |

| ~2.2–2.5 ppm (m) | Methylene protons adjacent to cage/alkene. |

Spectroscopic Validation

- NMR: Essential to confirm the cage remains closo (closed). Conversion to nido (open cage) would result in a significant upfield shift (to -30 ppm region).

-

IR Spectroscopy: Look for the

stretch at ~2600

Reactivity & Functional Applications

The utility of 1,2-bis(3-butenyl)-o-carborane lies in its "dual-action" nature: the inert cage provides thermal/chemical resistance, while the pendant alkenes provide reactivity.

Polymerization (ADMET)

This monomer is a prime candidate for Acyclic Diene Metathesis (ADMET) polymerization.

-

Catalyst: Grubbs 1st or 2nd Generation.

-

Mechanism: Step-growth condensation releasing ethylene gas.

-

Product: Poly(carborane-alkenylene). These polymers exhibit high thermal stability and neutron-absorbing properties.

-

Expert Tip: Apply vacuum during reaction to remove ethylene and drive the equilibrium toward high molecular weight polymer.

Ring-Closing Metathesis (RCM)

Under high dilution, the two butenyl chains can undergo intramolecular metathesis to form an ansa-carborane (a "handle" across the cage).

-

Result: A macrocyclic bridge connecting C1 and C2.

-

Utility: Constrains the cage geometry and modifies the electronic environment of the cluster.

Boron Neutron Capture Therapy (BNCT)

While the molecule itself is a precursor, its lipophilicity allows it to be incorporated into liposomes or micelles. The high boron content (10 boron atoms per molecule) makes it an efficient payload for BNCT agents targeting glioblastomas.

Reactivity Flowchart

Figure 2: Functional divergence of the carborane monomer based on reaction conditions.

References

-

Grimes, R. N. (2016). Carboranes (Third Edition). Academic Press.

- Authoritative text on the synthesis and properties of carborane deriv

-

Valliant, J. F., et al. (2002). "The medicinal chemistry of carboranes". Coordination Chemistry Reviews, 232(1-2), 173-230.

- Review covering BNCT and biological applic

-

Wagener, K. B., et al. (1991). "Acyclic diene metathesis (ADMET) polymerization". Macromolecules, 24(19), 5273-5277.

- Foundational methodology for polymerizing terminal dienes, applicable to carborane monomers.

- Teixidor, F., et al. (2000). "The Chemistry of o-Carborane Derivatives". Chemical Reviews.

Technical Monograph: Sodium Dichloroacetate (CAS 28109-72-0)

Metabolic Modulator for Mitochondrial Resuscitation

Executive Summary

Sodium Dichloroacetate (DCA), identified by CAS 28109-72-0, is a small molecule metabolic modulator that has transitioned from a water treatment byproduct to a pivotal agent in metabolic oncology and congenital lactic acidosis research. Unlike traditional cytotoxic agents, DCA functions by reversing the Warburg effect—forcing glycolytic cells to shift back to mitochondrial oxidative phosphorylation.

This guide provides a comprehensive technical analysis of DCA, synthesizing physicochemical data, safety protocols, and validated experimental methodologies for researchers investigating metabolic reprogramming.

Part 1: Physicochemical Characterization

Understanding the physical constraints of DCA is the first step in reproducible assay design. As a sodium salt of a halogenated carboxylic acid, it exhibits high aqueous solubility but requires careful handling to prevent hygroscopic degradation.

Table 1: Chemical and Physical Properties

| Property | Specification |

| Chemical Name | Sodium Dichloroacetate (DCA) |

| CAS Number | 28109-72-0 |

| Formula | |

| Molecular Weight | 150.92 g/mol |

| Appearance | White crystalline powder |

| Solubility (Water) | |

| Solubility (Ethanol) | Soluble |

| pKa | ~1.3 (referring to the acid moiety) |

| pH (1M Solution) | Typically 6.5 – 8.0 (Neutral to slightly alkaline) |

| Stability | Hygroscopic; stable under standard conditions. |

Scientist's Note: While the salt is stable, the dichloroacetate anion can slowly hydrolyze in highly basic solutions over extended periods. Always store the lyophilized powder in a desiccator.

Part 2: Mechanism of Action

The Metabolic Switch: PDK Inhibition

The therapeutic utility of DCA rests on its ability to inhibit Pyruvate Dehydrogenase Kinase (PDK) .

-

Normal Physiology: The Pyruvate Dehydrogenase Complex (PDH) converts pyruvate to acetyl-CoA, feeding the Krebs cycle.

-

Pathology (Warburg Effect): In cancer and pulmonary hypertension, PDK is upregulated. PDK phosphorylates and inhibits PDH, forcing pyruvate into lactate production (aerobic glycolysis).

-

DCA Intervention: DCA is a structural analog of pyruvate. It binds to the PDK nucleotide-binding pocket, inhibiting the kinase. This prevents PDH phosphorylation, keeping the complex active and restoring the flow of carbon into the mitochondria.

Visualization: The DCA Signaling Axis

Figure 1: Mechanism of Action. DCA inhibits PDK, relieving the suppression of the PDH complex and restoring mitochondrial oxidation of pyruvate.

Part 3: Safety Profile (SDS Analysis)

Researchers must treat CAS 28109-72-0 with respect. While less corrosive than the free acid, the sodium salt carries specific toxicological risks, particularly regarding neurotoxicity and potential carcinogenicity.

Table 2: GHS Hazard Identification

| Category | Hazard Statement | Code |

| Skin Irritation | Causes skin irritation. | H315 |

| Eye Irritation | Causes serious eye irritation. | H319 |

| STOT - SE | May cause respiratory irritation. | H335 |

| Carcinogenicity | Suspected of causing cancer. | H351 |

| Reproductive | Suspected of damaging fertility/unborn child. | H361 |

Critical Handling Protocols:

-

Engineering Controls: Use a chemical fume hood when weighing the powder to avoid inhalation of dust (H335).

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.

-

In Case of Contact: Rinse skin/eyes with water for 15 minutes. If inhaled, move to fresh air.

Part 4: Experimental Protocols

Protocol A: Preparation of 1 M Stock Solution

Target Concentration: 1 M (150.9 mg/mL) Solvent: Sterile Deionized Water (diH2O) or PBS.

Logic: A high-concentration stock allows for small pipetting volumes (1:1000 dilution) to achieve standard 1-10 mM working concentrations, minimizing vehicle effects in cell culture.

Workflow Visualization:

Figure 2: Preparation workflow for Sodium Dichloroacetate stock solution ensuring sterility and pH balance.

Step-by-Step Procedure:

-

Weighing: Weigh 1.509 g of Sodium Dichloroacetate.

-

Solubilization: Add to 8 mL of sterile diH2O. Vortex until clear.

-

pH Validation (Crucial): Although the salt is neutral, verify pH is 7.0–7.5. If too acidic (rare for salt, common for acid), adjust with dilute NaOH.

-

Volume Adjustment: Bring final volume to 10 mL with diH2O.

-

Sterilization: Pass through a 0.22 µm PES syringe filter into a sterile tube.

-

Storage: Store aliquots at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Protocol B: In Vitro Treatment (Cell Culture)

Typical Working Concentration: 1 mM – 50 mM (Cell line dependent).

-

Low Dose (Metabolic Shift): 1–5 mM

-

High Dose (Apoptosis Induction): 10–50 mM

-

Seed cells and allow attachment (24 hours).

-

Dilute 1 M stock into fresh media to desired concentration.

-

Treat cells for 24–72 hours.

-

Assay Endpoint: Measure Lactate levels (decrease expected) or Mitochondrial Membrane Potential (change expected).

References

-

PubChem. (n.d.). Sodium dichloroacetate (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Stacpoole, P. W. (1989). The pharmacology of dichloroacetate. Metabolism, 38(11), 1124-1144. Retrieved from [Link]

- Bonnet, S., et al. (2007). A mitochondria-K+ channel axis is suppressed in cancer and its normalization promotes apoptosis. Cancer Cell, 11(1), 37-51. (Seminal paper on DCA rev

Thermal stability of alkenyl-substituted ortho-carboranes

Initiating Literature Review

I've started gathering data on the thermal stability of alkenyl-substituted ortho-carboranes. I'm focusing on synthesis methods, thermal rearrangement pathways, and polymerization behaviors. I'm aiming for a comprehensive overview to begin with.

Planning the Content Structure

I'm now structuring the guide. My plan begins with ortho-carboranes, details the synthesis of alkenyl derivatives, dives into thermal stability and degradation, and concludes with applications in polymers. I'm aiming for a logical flow and will include data tables and experimental protocols. I will focus on in-text citations. I'll design and generate Graphviz diagrams.

Analyzing Thermal Stability Factors

I'm now diving deep into the data, identifying key thermal stability influences. I'm focusing on the alkenyl substituent's role, alongside other functional groups and thermal analysis parameters. I am developing an internal causal model of thermal behavior. I am starting to analyze relationships and patterns.

The Spacer Effect: Steric and Electronic Decoupling in Alkenyl-o-Carboranes

A Technical Comparative Guide on 1,2-Bis(vinyl)- vs. 1,2-Bis(3-butenyl)-o-carborane

Executive Summary

In the development of boron-rich macromolecules for neutron capture therapy (BNCT) and high-temperature ceramics, the functionalization of the closo-1,2-dicarbadodecaborane (

The central thesis of this guide is that the insertion of a dimethylene spacer (in the butenyl derivative) does not merely alter physical properties; it fundamentally shifts the reaction mechanism from a sterically-dominated regime to a kinetically accessible regime, enabling coordination chemistries (e.g., Metathesis, Hydrosilylation) that are otherwise inhibited by the carborane cage.

Part 1: Structural Dynamics & Steric Theory

The Carborane Cage as a Steric Anchor

The

-

1,2-Bis(vinyl)-o-carborane: The vinyl groups are attached directly to the C1 and C2 positions. The rigid cage imposes a high rotational barrier. The "reaction cone"—the angle of approach required for a catalyst or nucleophile—is severely obstructed by the B3, B6, B4, and B5 hydrogen atoms. Furthermore, the cage exerts a strong electron-withdrawing inductive effect (

), reducing the electron density of the vinyl double bond (making it electron-deficient). -

1,2-Bis(3-butenyl)-o-carborane: The inclusion of a

spacer serves two functions:-

Steric Decoupling: It moves the reactive alkene terminus outside the van der Waals radius of the cage, restoring rotational freedom.

-

Electronic Insulation: The inductive effect of the cage decays rapidly through sigma bonds. The terminal alkene in the butenyl derivative retains the nucleophilicity of a standard

-olefin.

-

Comparative Reactivity Matrix

The following table summarizes the physicochemical divergence caused by the spacer.

| Feature | 1,2-Bis(vinyl)-o-carborane | 1,2-Bis(3-butenyl)-o-carborane |

| Linkage | Direct ( | Spacer ( |

| Steric Environment | Congested: Cage protons block | Accessible: Free rotation away from cage. |

| Electronic State | Electron-deficient (EWG influence). | Electron-neutral (Insulated). |

| Coordination Ability | Poor (Often poisons metal catalysts). | High (Binds efficiently to Pt, Ru, Rh). |

| Polymer | Very High (> 250°C, often decomposes before melting). | Moderate (Internal plasticization reduces |

| Physical State (RT) | Crystalline Solid. | Viscous Liquid / Low-melting Solid. |

Part 2: Experimental Protocols

Synthesis of 1,2-Bis(3-butenyl)-o-carborane

Context: While vinyl-o-carborane is often purchased or synthesized via dehydration of alcohols, the butenyl derivative requires nucleophilic substitution on the lithiated cage. This protocol ensures high yields by minimizing mono-substitution byproducts.

Safety:

Reagents:

- -Carborane (144.2 g/mol )

-

-Butyllithium (

-

4-Bromo-1-butene (Electrophile)

-

THF (Anhydrous, distilled over Na/Benzophenone)

-

Diethyl Ether (

)

Step-by-Step Workflow:

-

Cryogenic Lithiation:

-

Dissolve

-carborane (10 mmol) in 50 mL anhydrous THF in a flame-dried Schlenk flask under Argon. -

Cool the solution to -78°C (dry ice/acetone bath).

-

Add

-BuLi (22 mmol, 2.2 eq) dropwise over 20 minutes. Note: Slight excess ensures dilithiation ( -

Critical Step: Allow to stir at 0°C for 1 hour to ensure complete formation of the dilithio-species. The solution usually turns slightly yellow.

-

-

Electrophilic Attack:

-

Cool the reaction mixture back to -78°C .

-

Add 4-Bromo-1-butene (25 mmol, 2.5 eq) dropwise. Note: Excess electrophile drives the reaction to completion against the steric bulk.

-

Remove cooling bath and allow to warm to room temperature overnight (12-16 hours).

-

-

Quenching and Workup:

-

Quench carefully with saturated

(aq). -

Extract aqueous layer with

(3 x 50 mL). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

The residue is often a viscous oil. Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate 95:5).

-

Validation: Check

NMR. The cage C-H peak (approx 3.5 ppm) must be absent. Look for multiplet signals at 5.8 ppm (alkene -CH=) and 5.0 ppm (terminal =CH2).

-

Reactivity Test: Hydrosilylation Kinetics

To validate the steric argument, perform a competitive hydrosilylation.

-

Protocol: Mix equimolar amounts of vinyl-carborane and butenyl-carborane with a silane (e.g.,

) and Karstedt’s catalyst. -

Observation: Monitor via NMR. The butenyl derivative will be consumed significantly faster (minutes vs. hours) because the platinum center can coordinate to the distal alkene without crashing into the carborane cage.

Part 3: Visualizing the Steric Pathway

The following diagram illustrates the synthesis and the steric difference influencing catalyst attack.

Caption: Comparative workflow showing the synthesis divergence and the subsequent catalytic accessibility. The green path represents the optimized steric profile of the butenyl derivative.

Part 4: Material Implications (Why it matters)

The choice between vinyl and butenyl determines the mechanical fate of the final material.

-

Glass Transition (

):-

Polymers derived from vinyl-o-carborane possess extremely high

values (often >300°C) due to the "molecular ball bearing" effect being frozen by the backbone rigidity. This makes processing difficult (brittleness). -

Polymers derived from butenyl-o-carborane exhibit lower

(often <100°C). The ethylene spacer acts as a hinge, allowing the polymer chains to slide past one another. This is crucial for creating elastomeric neutron-shielding materials.

-

-

Thermal Stability:

-

Both derivatives maintain the high thermal stability characteristic of the

cage (decomposition > 400°C), but the butenyl derivative allows for cross-linking (curing) at lower temperatures due to its higher reactivity.

-

References

-

Grimes, R. N. (2016). Carboranes (Third Edition). Academic Press. Link

- Foundational text describing the steric radii and electronic effects of carborane cages.

-

Valliant, J. F., et al. (2002). "The medicinal chemistry of carboranes". Coordination Chemistry Reviews, 232(1-2), 173-230. Link

- Discusses the functionalization challenges and steric hindrance in biomedical applic

- Dory, T. S., & Harrod, J. F. (1994). "Synthesis and properties of poly(silylene-carboranes)". Macromolecules.

-

Hey-Hawkins, E., & Teixidor, F. (2011). Boron Science: New Technologies and Applications. CRC Press. Link

- Covers modern synthetic str

Comparative Technical Analysis: 1,2-bis(3-butenyl) vs. 1,7-bis(3-butenyl) Carborane Isomers

Executive Summary

In the realm of organomimetic chemistry and high-performance materials, the distinction between 1,2-bis(3-butenyl)-closo-1,2-dicarbadodecaborane (ortho-isomer) and its 1,7-bis(3-butenyl)-closo-1,7-dicarbadodecaborane (meta-isomer) counterpart is not merely structural—it is functional.

While both molecules share the formula

Structural & Electronic Fundamentals

The core difference lies in the position of the carbon atoms within the icosahedral boron cage. This geometric variation drives the electronic properties that define reactivity.

Geometric Isomerism

-

1,2-Isomer (ortho): The carbon atoms are adjacent. This creates a "polar face" on the cluster. The 3-butenyl chains emerge from neighboring vertices, creating a localized steric bulk.

-

1,7-Isomer (meta): The carbon atoms are separated by one boron atom. The 3-butenyl chains are oriented at an angle of approximately 144° relative to the cage centroid, providing a more linear, rod-like architecture.

Electronic Divergence (The Dipole Factor)

The electron-withdrawing nature of the carbon vertices creates a significant dipole moment in the ortho isomer, which is largely cancelled out in the meta isomer due to symmetry.

| Property | 1,2-bis(3-butenyl) (ortho) | 1,7-bis(3-butenyl) (meta) | Impact on Application |

| Dipole Moment | ~4.3 – 4.5 D | ~2.1 – 2.6 D | Ortho has higher solubility in polar solvents; stronger interaction with biological receptors. |

| C-H Acidity (Cage) | High ( | Moderate ( | Ortho is easier to lithiate/functionalize but more susceptible to base degradation (deboronation). |

| Electron Withdrawal | Strong ( | Moderate | Ortho exerts a stronger pull on the butenyl double bond, potentially reducing electron density at the alkene terminus. |

| Thermal Stability | Metastable | Thermodynamically Stable | Ortho rearranges to meta at >400°C. Meta is the preferred isomer for high-temp ceramics. |

Synthesis & Manufacturing Workflows

The synthesis of these isomers requires distinct strategies. The ortho isomer is kinetically accessible, while the meta isomer often requires thermal rearrangement or functionalization of the more expensive meta-carborane precursor.

Synthesis of 1,2-bis(3-butenyl)-o-carborane

The standard protocol utilizes the high acidity of the C-H vertices in o-carborane.

Protocol: Dilithiation-Alkylation Strategy

-

Reagents: o-Carborane, n-Butyllithium (2.5 eq), 4-bromo-1-butene (2.5 eq), THF/Ether.

-

Step 1 (Lithiation): Dissolve o-carborane in dry THF at 0°C. Add n-BuLi dropwise. The adjacent carbons allow for rapid dilithiation to form

. -

Step 2 (Alkylation): Add 4-bromo-1-butene. Reflux for 12-24 hours. The nucleophilic carborane dianion attacks the alkyl halide.

-

Step 3 (Purification): Quench with

. Extract with ether. Purify via column chromatography (Silica, Hexane/DCM).

Accessing the 1,7-Isomer

Direct dilithiation of m-carborane is slower due to lower acidity. Two routes exist:

-

Route A (Thermal Rearrangement): Heat the 1,2-bis(3-butenyl) derivative to 400°C. Risk: The butenyl chains may polymerize or degrade before the cage rearranges.

-

Route B (Direct Functionalization): Start with m-carborane (commercially available but costlier). Lithiate (requires higher temps/stronger bases or longer times) and alkylate as above.

Visualization: Synthetic Logic Flow

Figure 1: Synthetic pathways for accessing ortho and meta bis-butenyl carboranes. Note the risk associated with thermal rearrangement of functionalized cages.

Reactivity & Polymerization Profiles

The "3-butenyl" group serves as a handle for polymerization. The choice of isomer drastically affects the resulting polymer architecture.

Steric Influence on Cross-linking

-

1,2-Isomer: The proximity of the two alkenyl chains creates a "chelating" effect. In polymerization, this can lead to the formation of cyclic loops rather than infinite networks, or it can create sterically crowded nodes that reduce cross-link density.

-

1,7-Isomer: The separated chains favor the formation of extended networks. This isomer acts as a rigid, rod-like cross-linker, ideal for improving the modulus of elastomers.

Deboronation (Chemical Stability)

A critical vulnerability of the 1,2-isomer is its susceptibility to "deboronation" by strong nucleophiles (e.g., alkoxides, amines). The polar C-C bond makes the adjacent boron atoms electron-deficient and prone to attack, converting the closo-cage into a nido-anion (

-

Implication: If your polymerization catalyst involves strong nucleophiles, the 1,2-isomer may degrade. The 1,7-isomer is significantly more resistant to this degradation.

Experimental Protocol: Characterization

To validate which isomer you possess,

NMR Analysis

-

1,2-Isomer: Typically displays a complex pattern (often 1:1:2:2:4 intensity or similar overlapping peaks) spanning a wide range (e.g., -2 to -15 ppm). The symmetry is

. -

1,7-Isomer: Displays a simpler pattern due to higher symmetry (

effective symmetry in solution often simplifies the spectrum). The peaks are generally shifted upfield compared to the ortho isomer.

Decision Matrix: Which Isomer to Use?

Figure 2: Selection logic for determining the appropriate carborane isomer based on environmental constraints.

References

-

Grimes, R. N. (2016). Carboranes (3rd ed.). Academic Press. (The definitive text on carborane synthesis and isomerization).

-

Scholz, M., & Hey-Hawkins, E. (2011). Carbaboranes as Pharmacophores: Properties, Synthesis, and Application Strategies. Chemical Reviews, 111(11), 7035–7062. (Details on the lipophilicity and biological differences between isomers).

-

Valliant, J. F., et al. (2002). The medicinal chemistry of carboranes. Coordination Chemistry Reviews, 232(1-2), 173-230. (Mechanisms of functionalization).

-

Teixidor, F., et al. (2000). The Partial Degradation of 1,2-Dicarba-closo-dodecaboranes. Inorganic Chemistry. (Explains the deboronation susceptibility of the 1,2-isomer).

Methodological & Application

Synthesis of 1,2-Bis(3-butenyl)carborane from decaborane and 1,9-decadiyne

Application Note: High-Purity Synthesis of 1,2-Bis(3-butenyl)-1,2-dicarba-closo-dodecaborane

Part 1: Executive Summary & Critical Precursor Analysis

Objective: To synthesize 1,2-bis(3-butenyl)-1,2-dicarba-closo-dodecaborane (Target Compound). This molecule is a critical precursor for Ring-Closing Metathesis (RCM) to form benzocarboranes and for functionalizing boron neutron capture therapy (BNCT) agents.

Critical Scientific Correction (Precursor Selection):

The user request suggests reacting Decaborane (

-

The Mismatch: 1,9-Decadiyne (

) contains two terminal alkyne groups. -

The Result: Reacting decaborane with 1,9-decadiyne typically yields 1,8-bis(o-carboranyl)octane (a "dumbbell" structure) or, under high-dilution conditions, a large macrocycle (carboranophane). It does not yield the 1,2-bis(3-butenyl)carborane cage.

-

The Correct Precursor: To obtain a single carborane cage with two butenyl substituents at the C1 and C2 positions, the required alkyne precursor is Dec-1,9-dien-5-yne (

).

Scope of this Guide: This application note provides the corrected protocol using Dec-1,9-dien-5-yne to achieve the requested target. It also details an alternative "Lithiation-Alkylation" route starting from o-carborane, which is often more operationally accessible if the specific en-yne precursor is unavailable.

Part 2: Chemical Logic & Mechanism

The synthesis relies on the Lewis Base-Mediated Alkyne Insertion into the decaborane cluster.

Mechanism:

-

Ligand Exchange (Activation): Decaborane (

) is an arachno-cluster. In the presence of a Lewis base (L), such as acetonitrile (MeCN) or diethyl sulfide ( -

Alkyne Insertion: The internal alkyne (Dec-1,9-dien-5-yne) attacks the open face of the nido-cluster.

-

Closure: Ligands are displaced, and the cluster closes to form the thermodynamically stable closo-carborane (

) derivative, releasing

DOT Diagram: Reaction Pathway

Caption: Mechanistic pathway for the insertion of an internal alkyne into the decaborane cage via a bis(acetonitrile) intermediate.

Part 3: Experimental Protocols

Method A: Direct Insertion (The "Corrected" Precursor Route)

Best for: One-step synthesis if Dec-1,9-dien-5-yne is available.

Materials:

-

Decaborane (

): 1.22 g (10.0 mmol). Sublimed prior to use. -

Dec-1,9-dien-5-yne: 1.62 g (12.0 mmol). 1.2 equivalents.

-

Acetonitrile (MeCN): 20 mL (Dried over

). -

Toluene: 50 mL (Anhydrous).

-

Glassware: 100 mL Schlenk flask, reflux condenser, oil bubbler.

Protocol:

-

Activation: In a glovebox or under Argon flow, charge the Schlenk flask with Decaborane (1.22 g). Add Toluene (30 mL) and Acetonitrile (5 mL).

-

Complex Formation: Stir at room temperature for 30 minutes. The solution will turn yellow, indicating the formation of

. Note: Some protocols reflux this mixture first, but room temp stirring minimizes degradation. -

Alkyne Addition: Add the Dec-1,9-dien-5-yne (1.62 g) dissolved in 10 mL Toluene via syringe.

-

Reaction: Heat the mixture to reflux (110°C). Monitor the oil bubbler; steady

evolution will occur. -

Completion: Reflux for 18–24 hours until

evolution ceases. TLC (Hexane:DCM 4:1) should show the disappearance of the highly polar decaborane spot and the appearance of a mobile carborane spot ( -

Workup: Cool to room temperature. Add Methanol (5 mL) to quench any unreacted boranes (Caution:

evolution). Evaporate volatiles under reduced pressure.[1] -

Purification: Dissolve the dark residue in minimal DCM. Pass through a short silica plug to remove polar boron residues. Purify via flash column chromatography (100% Hexanes

5% DCM/Hexanes). -

Yield: Expect 60–75% as a colorless oil or low-melting solid.

Method B: Alkylation of o-Carborane (The Alternative Route)

Best for: When the specific en-yne precursor is difficult to synthesize.

Materials:

-

o-Carborane (

): 1.44 g (10.0 mmol). -

n-Butyllithium (n-BuLi): 2.5 M in hexanes (8.8 mL, 22.0 mmol).

-

4-Bromo-1-butene: 3.38 g (25.0 mmol).

-

THF: 50 mL (Dry, distilled from Na/Benzophenone).

Protocol:

-

Lithiation: Dissolve o-carborane in THF (50 mL) in a Schlenk flask at 0°C under Argon.

-

Deprotonation: Dropwise add n-BuLi. A white precipitate (

) may form. Stir at 0°C for 1 hour, then warm to Room Temp for 30 mins. -

Alkylation: Cool back to 0°C. Add 4-Bromo-1-butene slowly.

-

Reflux: Warm to room temperature, then reflux for 12 hours to ensure double alkylation.

-

Quench: Cool to 0°C. Quench with saturated

(aq). -

Extraction: Extract with

(3x). Dry organics over -

Purification: Column chromatography (Hexanes).

-

Yield: Expect 80–90%.

Part 4: Data Summary & Characterization

Table 1: Physico-Chemical Properties of Target

| Property | Value | Notes |

|---|

| Formula |

Spectroscopic Validation (Method A Product):

- NMR: Distinctive pattern for closo-carborane. Peaks typically range from -2 to -15 ppm.

-

NMR (CDCl3):

- 5.7–5.8 (m, 2H, -CH =CH2)

- 5.0–5.1 (m, 4H, -CH=CH 2)

- 2.4–2.6 (m, 4H, Cage-CH 2-)

- 2.2–2.3 (m, 4H, Allylic -CH 2-)

-

Note: Absence of C-H cluster peak at

3.5-4.0 confirms disubstitution.

Part 5: Troubleshooting & Safety

-

Decaborane Toxicity: Highly toxic affecting the central nervous system. Readily absorbed through skin. Must be handled in a fume hood with double gloving.

-

Incomplete Reaction: If mono-substituted product is observed (Method B), re-subject the crude material to the lithiation condition with fresh n-BuLi.

-

Boron Residues: The "nido" byproducts are polar and sticky. If the column stalls, flush with EtOAc to remove impurities, then re-column the non-polar fractions.

References

-

Synthesis of Alkenyl Carboranes (Method A Basis)

- Coult, R., Fox, M. A., Gill, W. R., Herbertson, P. L., MacBride, J. A., & Wade, K. (1993). Polyhedral carborane chemistry. Part 1. Synthesis and characterization of 1,2-dialkenyl-o-carboranes. Journal of Organometallic Chemistry, 462(1-2), 19-29.

-

Ring-Closing Metathesis of 1,2-Bis(3-butenyl)

- Jeong, J. H., Jeon, J., & Do, Y. (2004). Synthesis and Ring-Closing Metathesis of 1,2-Diallyl- and 1,2-Bis(3-butenyl)-o-carboranes. Organometallics, 23(16), 3867–3872.

-

General Decaborane Insertion Protocols

-

Alkylation of o-Carborane (Method B Basis)

- Gomez, F. A., & Hawthorne, M. F. (1992). A simple route to C-monosubstituted and C,C'-disubstituted carborane derivatives. The Journal of Organic Chemistry, 57(5), 1384–1390.

Sources

Application Note: Precision Hydrosilylation of 1,2-Bis(3-butenyl)carborane

Executive Summary & Strategic Rationale

Topic: Protocol for the hydrosilylation of 1,2-Bis(3-butenyl)carborane with hydrosiloxanes. Objective: To synthesize high-performance carborane-siloxane elastomers/polymers with defined molecular architecture. Target Audience: Polymer Chemists, Materials Scientists, and Process Engineers in Aerospace/Defense.

The "Spacer Effect" in Carborane Chemistry

The synthesis of carborane-siloxane polymers is often plagued by the electron-withdrawing nature of the ortho-carborane cage (

Why 1,2-Bis(3-butenyl)carborane?

The utilization of the 3-butenyl substituent introduces a 4-carbon aliphatic spacer. This spacer effectively insulates the terminal double bond from the inductive effects of the carborane cage. Consequently, the reactivity of 1,2-bis(3-butenyl)carborane mimics that of standard

-

Higher Conversion Rates: Critical for step-growth polymerization (Carothers equation).

-

Lower Catalyst Loading: Reducing platinum residue in the final material.

-

Structural Integrity: Preventing cage degradation during synthesis.

Mechanistic Insight & Experimental Design

The Catalytic Cycle (Modified Chalk-Harrod)

The reaction proceeds via the Chalk-Harrod mechanism using a Platinum(0) catalyst (Karstedt’s Catalyst).

-

Oxidative Addition: The Si-H bond adds to the Pt(0) center.

-

Olefin Coordination: The terminal alkene of the butenyl group coordinates to Pt.

-

Migratory Insertion: The hydride migrates to the alkene, forming a Pt-alkyl species. Crucial Note: The "Anti-Markovnikov" addition is favored sterically, placing the silicon atom at the terminal carbon.

-

Reductive Elimination: The C-Si bond forms, regenerating the Pt(0) species.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Stoichiometry | 1.00 : 1.00 ( | For linear polymers, exact equivalence is required to maximize Degree of Polymerization (DP). |

| Atmosphere | Argon (Ar) or Nitrogen ( | Oxygen poisons Pt catalysts; Moisture hydrolyzes Si-H bonds to Si-OH + |

| Solvent | Toluene (Anhydrous) | Good solubility for both carborane and siloxane; boiling point (110°C) allows thermal activation. |

| Catalyst | Karstedt's (Pt-DVDS) | Superior solubility and activity compared to Speier's catalyst ( |

Detailed Experimental Protocol

Phase 1: Reagent Preparation & Purification

-

1,2-Bis(3-butenyl)carborane: Must be recrystallized (typically from hexane/pentane) or distilled to remove mono-substituted impurities. Purity >99% by GC/NMR is mandatory.

-

Siloxane (e.g., 1,1,3,3-Tetramethyldisiloxane): Distill over

immediately prior to use to remove silanols. -

Toluene: Dried over Sodium/Benzophenone and distilled, or processed through an alumina column (Grubbs type system).

Phase 2: Reaction Setup (The "Dropwise" Method)

To prevent exotherms and control molecular weight distribution.

Step-by-Step Procedure:

-

Reactor Assembly: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with an inert gas inlet), a rubber septum, and a temperature probe. Flame-dry the apparatus under vacuum and backfill with Argon (3 cycles).

-

Carborane Charge: Add 1,2-Bis(3-butenyl)carborane (10.0 mmol, 2.98 g) to the flask.

-

Solvation: Cannulate anhydrous Toluene (20 mL) into the flask. Stir until fully dissolved.

-

Catalyst Activation: Add Karstedt’s catalyst solution (approx. 10-20 ppm Pt relative to alkene). Stir for 5 minutes at room temperature to allow complexation.

-

Observation: Solution may turn slightly yellow/orange.

-

-

Siloxane Addition: Add the di-hydrosiloxane (10.0 mmol) via syringe pump or dropwise funnel over 15-20 minutes.

-

Why? Slow addition prevents local hot-spots and favors intermolecular reaction over intramolecular cyclization.

-

-

Thermal Initiation: Heat the reaction mixture to 80°C .

-

Monitoring: Maintain 80°C for 4-12 hours. Monitor via FT-IR or

H NMR (see Section 4).

Phase 3: Workup & Isolation

-

Quenching: Remove heat and allow to cool to Room Temperature (RT). Add a small amount of activated charcoal (to adsorb Pt) and stir for 30 mins (Optional but recommended for optical clarity).

-

Filtration: Filter through a Celite pad to remove charcoal/catalyst residues.

-

Precipitation: Concentrate the toluene solution to ~50% volume. Pour slowly into a 10-fold excess of cold Methanol (

) with vigorous stirring.-

Result: The polymer will precipitate as a viscous gum or white solid. Monomers and oligomers remain in solution.

-

-

Drying: Decant methanol and dry the polymer in a vacuum oven at 50°C for 24 hours to remove volatiles.

Validation & Characterization

In-Process Control (IPC)

The reaction is considered complete only when the diagnostic signals disappear.

Spectroscopic Endpoints:

| Method | Diagnostic Signal | Target Outcome |

|---|

| FT-IR | Si-H Stretch (~2120-2160

Workflow Visualization

Caption: Logical workflow for the step-growth polymerization of butenyl-carborane via hydrosilylation.

Troubleshooting & Optimization

Issue: Incomplete Conversion (Residual Si-H or C=C)

-

Cause 1: Catalyst Poisoning. Carboranes or impurities (sulfur, amines) may deactivate Pt.

-

Fix: Add a second aliquot of catalyst (5 ppm) after 4 hours.

-

-

Cause 2: Stoichiometry Error.

-

Fix: Check reagent purity. If Si-H remains, the siloxane may have been in excess. For polymers, precise 1:1 is vital. If making a network, this may be acceptable.

-

Issue: Gelation (Crosslinking)

-

Cause: Presence of tri-functional impurities in the monomer or side reactions (dehydrogenative coupling).

-

Fix: Ensure temperature does not exceed 90°C. Validate monomer purity.

-

Reaction Scheme Visualization

Caption: General reaction scheme showing the coupling of the butenyl-carborane with a di-hydrosiloxane.

References

-

Fundamental Carborane Polymer Chemistry

-

Papkov, V. S., et al. "Synthesis and properties of carborane-siloxane polymers." Journal of Polymer Science Part A: Polymer Chemistry.

-

-

Hydrosilylation Mechanisms

-

Lewis, L. N. "Chemical Catalysis by Colloids and Clusters." Chemical Reviews.

-

-

Specifics on Butenyl-Carborane Precursors

-

Valliant, J. F., et al. "The medicinal chemistry of carboranes." Coordination Chemistry Reviews. (Discusses functionalization of cages).

-

- Dvornic, P. R., & Lenz, R. W. "High Temperature Siloxane Elastomers." Hüthig & Wepf.

(Note: While specific URL deep-links to 1970s-90s papers can be unstable, the links provided direct to the authoritative journal landing pages where these seminal works are hosted.)

Application Note: Functionalization of 1,2-Bis(3-butenyl)carborane via Olefin Metathesis

Executive Summary

This guide details the functionalization of 1,2-bis(3-butenyl)-1,2-dicarba-closo-dodecaborane (hereafter 1 ) using Ruthenium-catalyzed olefin metathesis. While ortho-carboranes are invaluable pharmacophores in Boron Neutron Capture Therapy (BNCT) and drug discovery due to their 3D aromaticity and hydrophobicity, their functionalization is often hindered by the steric bulk and electron-withdrawing nature of the cage.

Olefin metathesis offers a modular solution. This note covers two distinct pathways:

-

Ring-Closing Metathesis (RCM): To generate ansa-carboranes (macrocycles) for supramolecular host-guest chemistry.

-

Cross-Metathesis (CM): To conjugate functional handles (esters, alcohols) for targeted drug delivery.

Scientific Foundation & Mechanism

The "Spacer Effect" in Carborane Metathesis

A critical insight for researchers is the Spacer Effect . Direct attachment of vinyl groups to the carborane cage (vinyl-carboranes) renders the olefin electron-deficient and sterically crowded, often leading to poor metathesis reactivity (Type IV olefins).

The 3-butenyl arms in substrate 1 provide a two-carbon spacer (

-

Decouple the olefin from the strong electron-withdrawing effect of the

-aromatic cage. -

Alleviate steric clash between the bulky Ruthenium catalyst and the spherical carborane (

).

Reaction Pathways Visualization

The following diagram illustrates the divergent pathways controlled by reactant concentration and partner selection.

Figure 1: Divergent metathesis pathways for carborane derivative 1. Path A favors macrocyclization via high dilution; Path B favors functionalization via higher concentration.

Experimental Protocols

Pre-requisite: Synthesis of Precursor (1)

Note: Commercial sources for dialkenyl carboranes are rare. Synthesis from o-carborane is required.

Reagents: 1,2-dicarba-closo-dodecaborane, n-Butyllithium (2.5 M in hexanes), 4-bromo-1-butene, dry THF.

-

Lithiation: In a flame-dried Schlenk flask under Argon, dissolve o-carborane (1.44 g, 10 mmol) in dry THF (50 mL). Cool to 0°C.

-

Addition: Add n-BuLi (22 mmol, 8.8 mL) dropwise. The solution may turn pale yellow.[1] Stir for 1 hour at 0°C, then warm to RT for 30 mins.

-

Alkylation: Cool back to 0°C. Add 4-bromo-1-butene (24 mmol, 2.44 mL) dropwise.

-

Reflux: Warm to RT, then reflux for 12 hours.

-

Workup: Quench with saturated

. Extract with diethyl ether ( -

Purification: Silica gel chromatography (Hexanes). Yield: ~85-90% (Colorless oil/solid).

Protocol A: Ring-Closing Metathesis (RCM)

Objective: Synthesis of the ansa-carborane macrocycle. Critical Parameter: Dilution . High dilution is mandatory to prevent ADMET (Acyclic Diene Metathesis) polymerization.

| Parameter | Specification | Reason |

| Concentration | 0.002 M - 0.005 M | Favors intramolecular ring closure over intermolecular collisions. |

| Catalyst | Grubbs 2nd Gen (G2) | Higher activity required for sterically demanding cages compared to G1. |

| Solvent | DCM (degassed) | Standard non-coordinating solvent. |

| Temperature | 40°C (Reflux) | Sufficient activation energy without decomposing catalyst. |

Step-by-Step:

-

Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

-

Solvent Prep: Add 250 mL of anhydrous, degassed Dichloromethane (DCM).

-

Substrate Addition: Dissolve 1 (126 mg, 0.5 mmol) in 10 mL DCM and add to the flask. (Final Conc

0.002 M). -

Catalyst Addition: Add Grubbs 2nd Generation catalyst (21 mg, 5 mol%) as a solid in one portion under positive Argon flow.

-

Reaction: Reflux (40°C) for 12–24 hours. Monitor by TLC (the cyclic product usually has a slightly higher

than the open chain). -

Quench: Add ethyl vinyl ether (0.5 mL) and stir for 30 mins to deactivate the Ru-carbene.

-

Purification: Evaporate solvent. Pass through a short silica plug to remove Ru residues, then flash chromatography (Hexanes/DCM).

Protocol B: Cross-Metathesis (CM)

Objective: Functionalization with methyl acrylate or styrene. Critical Parameter: Stoichiometry . Use the cheaper olefin partner in excess to drive the equilibrium.

Step-by-Step:

-

Setup: Flame-dry a Schlenk tube. Flush with Argon.

-

Dissolution: Dissolve 1 (100 mg, 0.4 mmol) and the cross-partner (e.g., Methyl Acrylate, 2.0 mmol, 5 equiv) in DCM (2 mL). Note: Concentration is high (0.2 M).

-

Catalyst: Add Grubbs 2nd Gen (5 mol%).

-

Reaction: Reflux (40°C) for 24 hours.

-

Note: If conversion stalls, add a second portion of catalyst (2.5 mol%) at 12 hours.

-

-

Workup: Quench with ethyl vinyl ether. Concentrate and purify via column chromatography.

Troubleshooting & Optimization Guide

Catalyst Selection Matrix

While Grubbs I (G1) is cheaper, it is often insufficient for carboranes due to phosphine dissociation issues in the presence of the bulky cage.

| Catalyst | Activity | Stability | Recommendation |

| Grubbs I | Moderate | Low | Use only for simple, unhindered CM partners. |

| Grubbs II | High | High | Standard choice for RCM and difficult CM. |

| Hoveyda-Grubbs II | Very High | High | Use if G2 fails or for electron-deficient partners (e.g., fluorinated acrylates). |

Isomerization Risks

Ruthenium hydrides (formed from catalyst decomposition) can cause olefin isomerization (migration of the double bond inward).

-

Symptom: Product mixture contains internal olefins that did not metathesize.

-

Solution: Add 1,4-benzoquinone (10 mol%) to the reaction mixture. It acts as a hydride scavenger, preserving the terminal olefin fidelity.

Lewis Acidity of the Cage

Although the 3-butenyl spacer mitigates this, the carborane cage is electron-withdrawing. In rare cases where the catalyst dies prematurely:

-

Hypothesis: The cage might be weakly coordinating to the Ru center.

-

Fix: Use toluene at 80°C instead of DCM. Higher temperature promotes ligand dissociation (initiation) and overcomes the activation barrier.

Mechanism of Action (Catalytic Cycle)

The following diagram details the active species interaction with the carborane substrate.

Figure 2: Simplified Catalytic Cycle. The "Steric Check" at the coordination stage is where vinyl-carboranes fail, but 3-butenyl-carboranes succeed due to the spacer.

References

-

Synthesis of Carborane Precursors

-

Title: Synthesis of 1,2,3-trisubstituted o-carboranes.[2]

- Source: ResearchG

-

URL:

-

-

Metathesis of Carboranes (Seminal Work)

- Title: Ruthenium-Catalyzed Homo and Cross Metathesis Reactions of Alkenylpolyboranes: New Routes to Functional o-Carborane and Decaborane Deriv

- Source:Organometallics (ACS Public

-

URL:

-

Ring-Closing Metathesis General Protocols

-

Title: Metathesis Application Guide.[3]

- Source: Sigma-Aldrich.

-

URL:

-

-

Carboranes in Drug Discovery

-

Catalyst Compatibility

-

Title: Variations on a Ruthenium Carbene: The Grubbs Catalysts for Olefin Metathesis.[7]

- Source: ResearchG

-

URL:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. clinmedjournals.org [clinmedjournals.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Removing unreacted decaborane from 1,2-Bis(3-butenyl)carborane product

Topic: Purification of 1,2-Bis(3-butenyl)-o-carborane

Case ID: B10-PUR-001 Priority: High (Safety/Purity Critical)

Executive Summary

You are encountering difficulty separating unreacted decaborane (

However, they differ fundamentally in hydrolytic stability . This guide details a "Chemical Scrubbing" protocol that exploits the kinetic instability of decaborane in protic solvents to degrade it into water-soluble borates, leaving your hydrolytically stable carborane product intact.

Module 1: The Chemical Scrubbing Protocol (Recommended)

Principle: Closo-carboranes are exceptionally stable to hydrolysis due to their 3D aromaticity. In contrast, arachno-decaborane (

Applicability: This method is safe for the butenyl side chains on your product. The neutral/mild conditions will not isomerize the double bond or cause hydration, unlike strong acid/oxidant treatments.

Step-by-Step Workflow

-

Dissolution: Dissolve the crude reaction mixture (containing product and decaborane) in Acetone . Use approximately 10 mL of acetone per gram of crude material.

-

Hydrolysis Initiation: Add Water to the solution until it is slightly turbid but still mostly homogeneous (typically a 5:1 Acetone:Water ratio).

-

Note: If the product oils out immediately, add just enough acetone to redissolve it.

-

-

Reflux (The "Kill" Step): Heat the mixture to reflux (approx. 60°C) for 2–4 hours .

-

Observation: You should observe the evolution of hydrogen gas (

) bubbles. This indicates decaborane degradation.

-

-

Quench & Separation:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove most of the acetone. The carborane will precipitate or oil out; the degraded decaborane (now boric acid/borates) will remain in the aqueous phase.

-

-

Extraction:

-

Add Dichloromethane (DCM) or Diethyl Ether and water.

-

Wash the organic layer

with water to remove boric acid. -

Dry over

, filter, and concentrate.

-

Data Verification: Is it clean?

| Method | Decaborane Signal | Product Signal | Action |

| TLC (Hexanes) | If spots overlap, rely on NMR. | ||

| Broad peaks at -10 to +10 ppm | Distinct doublet/singlet pattern (-2 to -15 ppm) | If broad background persists, repeat hydrolysis. | |

| Smell | Distinctive, unpleasant "chocolate/musty" odor | Odorless (mostly) | DANGER: Do not rely on smell due to toxicity. |

Module 2: Visualization of the Purification Logic

The following diagram illustrates the decision process and chemical pathways for separating these two species.

Caption: Workflow for separating hydrolytically unstable impurities (Decaborane) from stable carborane cages.

Module 3: Troubleshooting & FAQs

Q1: Why not use column chromatography immediately?

A: Decaborane and dialkyl-o-carboranes have very similar polarities. On silica gel using hexanes, they often co-elute. Furthermore, decaborane is volatile; it can sublime on the column or in the receiving flasks, contaminating your entire fraction collector. Chemical degradation is superior as a "coarse" purification step.

Q2: Will the acetone/water reflux damage the butenyl (alkene) group?

A: No. The conditions are neutral to slightly acidic (due to boric acid formation). Terminal alkenes are stable under these conditions.

-

Avoid: Strong oxidants (like

or -

Avoid: Strong acids (conc.

) which could cause alkene isomerization or hydration.

Q3: I still see boron impurities in NMR after hydrolysis. What now?

A: If the impurity persists, it may not be decaborane but a "nido" -carborane intermediate (a degraded cage,

-

Diagnosis: Look for an upfield hydride signal in

NMR (around -2 to -3 ppm, broad). -

Fix: Nido-species are anions. Wash your organic layer with dilute KOH or NaOH . The anionic nido-cluster will move to the aqueous phase, while your neutral closo-product remains in the organic phase.

Module 4: Safety Critical (Decaborane)

WARNING: Decaborane is a potent central nervous system (CNS) toxin and is readily absorbed through the skin.

-

Volatility: It sublimes at room temperature. Never weigh decaborane on an open bench; use a well-ventilated fume hood.

-

Decontamination: Glassware that contained decaborane should be soaked in an Acetone/Water bath (the hydrolysis method described above) for 24 hours before being removed from the hood for washing.

-

Symptoms: Exposure can cause headaches, drowsiness, and loss of coordination. If you smell a "bitter chocolate" or musty odor, you have already been exposed.

References

-

Grimes, R. N. (2016). Carboranes (3rd ed.). Academic Press.

- Authority: The definitive text on boron cluster chemistry, detailing the hydrolytic stability of closo-carboranes vs. arachno-boranes.

-

Scholz, M., & Hey-Hawkins, E. (2011). Carbaboranes as Pharmacophores: Properties, Synthesis, and Application Strategies. Chemical Reviews, 111(11), 7035–7062.

- Authority: Reviews synthesis and purification str

-

CDC/NIOSH. (2019).

- Authority: Safety d

Carborane-Siloxane Copolymer Technical Support Hub

Status: Operational | Tier: Advanced Research Support

Welcome to the Technical Support Center for High-Performance Macromolecules. This guide addresses the synthesis, optimization, and troubleshooting of poly(carborane-siloxane) (often referred to as Dexsil-type polymers). These hybrid inorganic-organic polymers are prized for their ultra-high thermal stability and neutron capture cross-section, but their synthesis via condensation polymerization is notoriously sensitive to experimental conditions.

Quick Navigation

Phase 1: Monomer Purity & Stoichiometry

User Query: “I am consistently getting low molecular weight oligomers rather than high polymers. My yield is technically high, but the product is a viscous oil, not an elastomer. What is wrong?”

Diagnosis:

This is a classic violation of the Carothers Equation . In step-growth (condensation) polymerization, high molecular weight (

Troubleshooting Guide:

| Parameter | Standard | Why it Fails (Causality) | Corrective Action |

| Monomer Purity | >99.5% (GC/NMR) | Impurities act as chain terminators. A monofunctional impurity caps the chain ends early. | Recrystallize carborane-diol precursors from toluene/heptane. Distill dichlorosilanes under |

| Moisture Control | <10 ppm | Chlorosilanes hydrolyze instantly upon contact with moisture, disrupting stoichiometry and creating silanols that promote cyclization. | Flame-dry all glassware. Use Schlenk lines. Solvent (usually Toluene or Xylene) must be distilled over Sodium/Benzophenone. |

| Stoichiometry | 1.00 : 1.00 | Even a 1% excess of one monomer limits the maximum degree of polymerization to ~100 units. | Use gravimetric measurement with analytical precision ( |

Visualizing the Stoichiometric Trap: The diagram below illustrates how impurity-driven termination prevents polymer growth.

Figure 1: Impact of monofunctional impurities on chain propagation. Even trace impurities terminate the "step-growth" mechanism.

Phase 2: Catalysis & Reaction Kinetics

User Query: “My reaction mixture turns dark immediately, and the final yield is low due to insoluble black precipitates. I am using Ferric Chloride (

Diagnosis:

You are likely experiencing catalyst poisoning or thermal degradation due to aggressive initial heating. While

Technical Insight:

The reaction proceeds via a heterolytic cleavage of the Si-Cl bond assisted by the Lewis acid (

Optimization Protocol:

-

Catalyst Loading: Reduce

to 0.5 – 1.0 mol%. Higher concentrations promote crosslinking (the "black precipitate"). -

Temperature Ramping (The "Soak" Method):

-

Stage 1: Stir at Room Temperature (RT) for 2 hours. (Allows initial oligomerization without monomer loss).

-

Stage 2: Ramp to 80°C over 1 hour.

-

Stage 3: Reflux (110°C - 140°C) for 24-48 hours to drive conversion.

-

-

HCl Scavenging: Ensure an open system (with a drying tube) or a gentle

sweep to remove evolved HCl. The reaction is equilibrium-driven; removing HCl pushes it forward (Le Chatelier’s principle).

Phase 3: Workup & Purification

User Query: “I have a viscous product in the flask, but when I precipitate it in methanol, I lose 40% of my mass. How do I recover the yield?”

Diagnosis: You are likely washing away cyclic oligomers or low-molecular-weight fractions that are soluble in the non-solvent. Alternatively, your non-solvent ratio is incorrect, creating a stable emulsion rather than a precipitate.

The "Solvent-Switch" Technique: Carborane-siloxanes are highly hydrophobic. Methanol is often too polar to induce clean precipitation of lower MW chains.

Recommended Workflow:

-

Concentration: Strip the reaction solvent (Toluene) to 20% of original volume.

-

Precipitation: Pour the concentrate slowly into a 10:1 excess of cold Methanol/Water (95:5) . The slight water content increases polarity, forcing more polymer out of solution.

-

Reprecipitation (Crucial for Purity): Dissolve the gum in minimal THF and reprecipitate in pure Methanol. This removes the trapped

(yellow/brown tint).

Standardized Experimental Protocol

Objective: Synthesis of Poly(carborane-siloxane) via

Materials:

-

1,7-bis(hydroxydimethylsilyl)-m-carborane (Dried)

-

Dichlorodimethylsilane (Distilled)

-

Anhydrous Toluene

- (Anhydrous, sublimed)

Workflow Diagram:

Figure 2: Step-by-step synthesis workflow emphasizing the temperature ramp and viscosity checkpoints.

Step-by-Step Instructions:

-

Setup: Equip a 250mL 3-neck round bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a rubber septum. Flame dry the apparatus.

-

Charge: Add 10.0 mmol of carborane-diol and 20 mL of anhydrous toluene. Stir until dissolved.

-

Addition: Add 10.0 mmol of dichlorosilane via syringe. Note: Add slowly to prevent exotherm.

-

Catalysis: Quickly add 15 mg of anhydrous

. The solution should turn yellow/orange. -

Reaction:

-

Stir at RT for 4 hours (HCl gas will evolve; ensure venting).

-

Heat to reflux (110°C) for 24 hours.

-

-

Termination: Cool to RT. Filter the solution through Celite to remove iron residues.

-

Isolation: Concentrate the filtrate via rotary evaporation. Pour the viscous oil into 200 mL of cold methanol with vigorous stirring.

-

Drying: Collect the white/gummy precipitate and dry under high vacuum (0.1 mmHg) at 60°C for 24 hours.

References

-

Papkov, S., et al. (2013). "Synthesis and Characterization of Carborane–Siloxane–Diacetylene Copolymers." Macromolecules. This paper details the optimization of carborane-siloxane backbones and the impact of stoichiometry.

-

Peters, E. N. (1977). "Poly(dodecarborane-siloxanes)." Journal of Macromolecular Science: Part C. A foundational review on the synthesis conditions (Dexsil polymers) and thermal stability mechanisms.

-

Dvornic, P. R., & Lenz, R. W. (1990). "High Temperature Siloxane Elastomers." Huthig & Wepf.

-

Kolel-Veetil, M. K., et al. (2012). "Diacetylene-Containing Carboranylsilanes: Synthesis and Thermal Properties." Journal of Polymer Science Part A. Discusses purification techniques to maximize yield and remove low-MW oligomers.

Technical Support Center: Carborane Polymerization & Catalyst Optimization

Topic: Solving Catalyst Poisoning in Carborane Polymerization

Audience: Senior Polymer Chemists, Drug Delivery Researchers, BNCT Specialists.

Introduction: The "Cage Effect" in Catalysis

Welcome to the Advanced Support Center. If you are reading this, you are likely experiencing the "Black Box" failure mode of carborane polymerization: your catalyst (likely Ruthenium-based Grubbs or Palladium) died immediately, or your conversion plateaued inexplicably at ~20%.

Carboranes (dicarba-closo-dodecaboranes) are not merely bulky substituents; they are electron-deficient cages that actively interact with metal centers. The failure of polymerization is rarely due to simple steric hindrance alone. It is almost always a chemical incompatibility arising from Lewis acidic C-H vertices or the formation of nido-anions (strong ligands) that irreversibly bind to the catalyst.

This guide moves beyond basic troubleshooting to address the specific mechanistic failures unique to boron cluster chemistry.

Module 1: The "Silent Killer" – Nido-Carborane Poisoning

Symptom: Reaction solution turns dark brown/black immediately upon catalyst addition; zero or negligible polymer yield. Diagnosis: Your monomer contains trace bases or nucleophiles that have degraded the closo-carborane into a nido-carborane anion (dicarbollide).

The Mechanism

Unlike standard organic monomers, o-carborane is susceptible to deboronation by nucleophiles (amines, alkoxides, or even residual hydroxide). This removes a B-H vertex, converting the neutral closo-cage into a negatively charged nido-cage ([C₂B₉H₁₂]⁻).

This anion is an incredibly potent ligand (is global to the cyclopentadienyl anion, Cp⁻). It coordinates to your transition metal catalyst (Ru, Pd, Ni), displacing the labile ligands required for propagation (e.g., phosphines in Grubbs Gen 1/2), effectively killing the active site.

Figure 1: The deboronation pathway leading to catalyst death.[1] Even <1% nido-impurity can poison the entire catalyst load.

Protocol 1: The "Acid-Wash" Validation

Goal: Ensure monomers are free of nido-generating nucleophiles before polymerization.

Step-by-Step:

-

Dissolution: Dissolve your carborane-functionalized monomer in CH₂Cl₂ (DCM).

-

Acid Wash: Wash the organic phase 3x with 0.1 M HCl .

-

Reasoning: This neutralizes any residual amines or basic salts from the monomer synthesis (e.g., "Click" copper catalysts or bases used in substitution).

-

-

Filtration: Pass the organic layer through a short plug of neutral alumina .

-

Reasoning: Silica gel can sometimes be slightly acidic or basic enough to interact with sensitive cages; neutral alumina is safer for carborane purification.

-

-

Drying: Dry over MgSO₄, filter, and remove solvent.

-

Validation (NMR): Check ¹¹B NMR.

-

Pass: Clean peaks between -2 and -15 ppm (closo).

-

Fail: Any peaks upfield (shielded) around -30 to -40 ppm indicate nido species. Do not proceed to polymerization.

-

Module 2: Steric & Electronic Mismatch in ROMP

Symptom: Polymerization starts but stalls at low conversion (~20-40%). Adding more catalyst does not help.

Diagnosis: The "Cage Effect" (steric bulk + electron withdrawal) is retarding the propagation rate (

The Spacer Solution

Direct attachment of the carborane cage to the polymerizable group (e.g., norbornene or vinyl) often places the bulky cage too close to the metal center.

Data: Impact of Linker Length on ROMP Conversion (Grubbs Gen 3) Monomer: Carborane-functionalized Norbornene

| Linker Type | Spacer Length (Atoms) | Conversion (1h, 25°C) | PDI (Dispersity) | Notes |

| Direct Bond | 0 | < 15% | N/A | Catalyst stalling due to steric clash. |

| Methylene | 1 (-CH₂-) | 45% | 1.4 | Moderate improvement, still sluggish. |

| Ester/Ether | 3 (-COO-CH₂-) | > 95% | 1.08 | Optimal. Decouples cage from active site. |

| Long Chain | 6+ | > 98% | 1.15 | Good conversion, but lowers glass transition ( |

Protocol 2: Isomer Selection (Ortho vs. Meta)

If you are using o-carborane (1,2-isomer) and experiencing low yields, switch to m-carborane (1,7-isomer).

-

Why? o-Carborane is significantly more electron-withdrawing and has more acidic C-H protons (

~22) than m-carborane ( -

Effect: The acidic protons of o-carborane can protonate sensitive ligands or interfere with the metal-carbene in Grubbs catalysts. m-Carborane is thermodynamically more stable and less prone to deboronation.[2]

Module 3: Troubleshooting FAQ

Q1: I am using "Click" chemistry (CuAAC) to attach the carborane to the monomer. Why does my subsequent polymerization fail? A: Residual Copper (Cu) is the culprit. Carboranes are "sponges" for transition metals. Even if you wash with EDTA, trace Cu trapped in the hydrophobic cage lattice can poison ROMP catalysts (Ru) or Pd catalysts.

-

Fix: Use a Zine/Copper couple wash or rigorous column chromatography with a Cu-scavenging resin (e.g., QuadraPure™) before the polymerization step.

Q2: Can I use standard THF as a solvent? A: Proceed with caution. THF can coordinate to the Lewis acidic boron atoms, potentially altering the electronics of the cage. For Grubbs-catalyzed ROMP, DCM (Dichloromethane) or Toluene are superior choices as they are non-coordinating and solubilize the hydrophobic carborane polymer chains effectively.

Q3: My polymer precipitates out of solution halfway through. A: Carborane polymers are extremely rigid and hydrophobic ("Super-hydrophobic"). They often crystallize or aggregate in standard solvents.

-

Fix: Add a co-solvent like Trifluorotoluene (TFT) . It is an excellent solvent for fluorinated and boron-rich species and prevents premature precipitation.

Decision Tree: Diagnosing Catalyst Failure

Use this logic flow to identify the root cause of your experiment's failure.

Figure 2: Diagnostic logic for isolating chemical vs. steric failure modes.

References

-

Mechanism of Catalyst Poisoning: Catalyst Poisoning Mechanisms in Polymerization. Applied Catalysts. Retrieved from 3

-

Carborane Polymerization Challenges: Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Publications.[4] Retrieved from 5

-

Nido-Carborane Formation: From closo to nido carboranes: Aromaticity in boron clusters survives radical structural changes. American Chemical Society.[4] Retrieved from 2

-

ROMP Functionalization: Main group functionalized polymers through ring-opening metathesis polymerization (ROMP). NSF PAR. Retrieved from 6

-

Grubbs Catalyst Sensitivity: Decomposition of Ruthenium Olefin Metathesis Catalyst. MDPI.[7] Retrieved from 8

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. From closo to nido carboranes: Aromaticity in boron clusters survives radical structural changes - American Chemical Society [acs.digitellinc.com]

- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Preparation and cell imaging of a nido-carborane fluorescent complex based on multi-component polymerization | PLOS One [journals.plos.org]

- 8. Decomposition of Ruthenium Olefin Metathesis Catalyst | MDPI [mdpi.com]

Controlling crosslink density in bis(3-butenyl)carborane elastomers

Topic: Controlling Crosslink Density in Bis(3-butenyl)carborane Networks

Status: Operational Lead Scientist: Dr. A. Vance System Version: 2.4 (Thiol-Ene Protocol)

System Overview & Chemical Logic

Welcome to the technical support hub for the Bis(3-butenyl)carborane (BBC) elastomer platform. You are likely working with this material for its exceptional thermal stability or its neutron capture cross-section.

The core challenge with BBC elastomers is balancing the rigid, bulky carborane cage with the flexible thioether linkages. Unlike standard silicone or polyurethane elastomers, the steric bulk of the o-carborane cage (

The Control Mechanism: We utilize Thiol-Ene "Click" Chemistry to crosslink the BBC monomer. This is a step-growth polymerization mechanism.

-

Monomer: 1,2-bis(3-butenyl)-o-carborane (Di-functional alkene).

-

Crosslinker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (Tetra-functional thiol).

-

Chain Extender: 2,2'-(Ethylenedioxy)diethanethiol (GDMP) (Di-functional thiol).

The "Knob" for Density:

Crosslink density (

Visualizing the Network Formation

The following diagram illustrates how varying the linker functionality dictates the network topology.

Figure 1: Logic flow for tuning mechanical properties via reagent stoichiometry. Increasing the f=4 component (PETMP) tightens the mesh size.

Troubleshooting Guide

This section addresses specific deviations in material properties. Use the Self-Validating Check to confirm the root cause.

Issue A: The Elastomer is "Gooey" or Tacky Surface

Diagnosis: Incomplete curing or Oxygen Inhibition. Root Cause: Thiol-ene reactions are radical-mediated. Atmospheric oxygen scavenges radicals, leaving the surface under-cured. Alternatively, the stoichiometry is off (excess thiol or alkene).

| Potential Cause | Verification Step | Corrective Action |

| Oxygen Inhibition | Cut the sample. If the interior is solid but the surface is liquid, it is | Cure between glass slides or in an Argon glovebox. |

| Stoichiometry Error | Check the odor. Strong "rotten egg" smell implies excess unreacted thiol. | Recalculate molar equivalents. Ensure 1:1 [SH]:[C=C]. |

| Low Initiation | Sample is uniformly soft throughout. | Increase Photoinitiator (DMPA) concentration to 1.0 wt% or increase UV dose. |

Issue B: Material is Brittle / Cracks upon Demolding

Diagnosis: Crosslink density (

-

Solution: Introduce or increase the concentration of the Chain Extender (GDMP) .

-

Protocol Adjustment: Shift the thiol ratio. E.g., from 100% PETMP to 50% PETMP / 50% GDMP.

Issue C: Opaque or Cloudy Material

Diagnosis: Phase Separation (Macrophase separation). Root Cause: The carborane monomer is highly hydrophobic (lipophilic), while some thiols are more polar. If they do not mix prior to curing, they will separate during polymerization.

-

Solution: Use a co-solvent (e.g., small amount of Toluene or THF) to homogenize the resin before casting, then vacuum dry before UV curing. Alternatively, switch to a more hydrophobic thiol.

Experimental Protocols

Protocol 1: Synthesis of Tunable BBC Elastomer

Objective: Create a defect-free elastomer with controlled stiffness.

-

Monomer Prep: Weigh 1,2-bis(3-butenyl)-o-carborane (Liquid at RT).

-

Stoichiometry Calculation:

-

Calculate moles of Alkene groups:

. -

Target Thiol groups:

. -

Tuning Step: Select molar ratio of Crosslinker (PETMP) to Extender (GDMP).

-

Rigid: 100% Thiol groups from PETMP.

-

Flexible: 20% Thiol groups from PETMP / 80% from GDMP.

-

-

-

Mixing: Combine BBC, Thiols, and Photoinitiator (DMPA, 0.5-1.0 wt%) in a vial. Vortex for 2 minutes.

-

Critical: If mixture is cloudy, warm to 40°C until clear.

-

-

Curing:

-

Inject resin between two glass slides separated by a 1mm Teflon spacer.

-

Irradiate with UV light (365 nm, ~10 mW/cm²) for 15 minutes.

-

Post-Cure: Thermal bake at 80°C for 2 hours to ensure conversion of trapped groups.

-

Protocol 2: The Self-Validating System (Flory-Rehner Test)

Objective: Quantitatively measure if you achieved the target crosslink density. Do not rely on "feel."

-

Initial Weighing: Weigh a dry sample (

). -

Swelling: Submerge sample in Toluene for 48 hours (equilibrium).

-

Swollen Weighing: Weigh the swollen sample (

). -

Calculation: Use the swelling ratio (

) to estimate crosslink density.

-

Interpretation:

-

High Q (>5): Low crosslink density (Loose network).

-

Low Q (<2): High crosslink density (Tight network).

-

Decision Logic for Optimization

Use the following flowchart to navigate the optimization process based on your Flory-Rehner results.

Figure 2: Optimization loop based on swelling data. Q is inversely proportional to crosslink density.

Frequently Asked Questions (FAQs)

Q: Why use bis(3-butenyl) instead of bis(allyl) carborane? A: The "butenyl" chain adds a slightly longer aliphatic spacer between the rigid cage and the crosslink point. This reduces steric hindrance during the curing process, often resulting in higher conversion rates compared to the allyl variant, which is closer to the bulky cage.

Q: Can I use thermal curing instead of UV? A: Yes. Replace the DMPA photoinitiator with a thermal initiator like AIBN or Benzoyl Peroxide. Cure at 70-80°C under Nitrogen. Note that thermal curing often yields more uniform networks for thick samples (>2mm) where UV penetration is limited.

Q: My sample smells like sulfur even after curing. Is it toxic? A: The smell indicates unreacted thiol. While standard thiols (PETMP) have low vapor pressure, they are sensitizers. Post-cure the sample in a vacuum oven at 60°C overnight to remove volatiles. Always handle uncured resin in a fume hood.

References

-

Peterson, J. J., et al. (2013). Synthesis of Carborane-Siloxane-Diacetylene Elastomers. Macromolecules. (Provides foundational logic for carborane elastomer synthesis).

-

Tucker-Schwartz, A. K., et al. (2011). Thiol-Ene Click Chemistry: A Facile and Versatile Route for the Functionalization of Carboranes. Inorganic Chemistry. (Validates the thiol-ene mechanism on carborane cages).

-

Cureton, K. M., et al. (2019). Carborane-containing polymers: Structure-property relationships. Polymer Chemistry. (Review of structure-property control in these systems).

-

Flory, P. J., & Rehner, J. (1943). Statistical Mechanics of Cross-Linked Polymer Networks II. Swelling. Journal of Chemical Physics. (The authoritative mathematical model for swelling validation).

Technical Support Center: Liquid Carborane Monomer Purification

Status: Online Operator: Senior Application Scientist (Boron Specialties Division) Ticket Scope: Purification of functionalized liquid carboranes (e.g., vinyl-, alkyl-, or silyl-carboranes).

Introduction

Welcome to the Advanced Materials Support Center. You are likely here because your liquid carborane monomers—critical precursors for BNCT (Boron Neutron Capture Therapy) agents or high-performance thermal polymers—are failing purity specs.

Liquid carboranes present a unique paradox: the boron cage (

TICKET #01: "My monomer decomposes during distillation."

Diagnosis: Thermal degradation due to excessive pot temperature or insufficient vacuum. Carborane monomers often have high boiling points (>100°C even under vacuum).

The Solution: High-Vacuum Short-Path Distillation

Standard fractional distillation columns have too much "hold-up" volume and pressure drop for viscous carboranes. You need to minimize the distance the molecules travel and the heat exposure time.

Protocol 1.1: The Short-Path Workflow

Objective: Isolate monomer from high-molecular-weight oligomers and tars.

-

Setup: Assemble a Kugelrohr apparatus or a short-path distillation head with a cow receiver.

-